molecular formula C16H14Cl2O4 B2971092 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 938293-48-2

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid

Cat. No.: B2971092
CAS No.: 938293-48-2
M. Wt: 341.18
InChI Key: NWLIZYAECDDHKR-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid is a high-purity chemical compound with the CAS Number 938293-48-2 and a molecular weight of 341.19 . Its molecular formula is C16H14Cl2O4 . This benzoic acid derivative is part of the salicylanilide-related compound class, which is extensively studied in scientific research for its diverse biological potential . Compounds within this structural class have been investigated in various research areas. Notably, related salicylanilides have demonstrated significant anthelmintic activity in veterinary research and are the subject of ongoing studies in other fields, including cancer research, where some have been shown to induce apoptosis and cell cycle arrest, and to suppress pathways like PI3K/Akt/mTOR and p38 MAPK . Additional research explores their antimicrobial properties, particularly against Gram-positive pathogens and mycobacteria, as well as their potential as inhibitors of specific enzymes such as chitinase and epidermal growth factor receptor (EGFR) . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. For specific handling and storage information, please refer to the corresponding Safety Data Sheet (SDS). The compound is available for global shipping, often with cold-chain transportation options to ensure stability .

Properties

IUPAC Name

3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLIZYAECDDHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-hydroxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 3-chloro-4-[(4-chlorobenzyl)oxy]benzoic acid. This intermediate is then ethoxylated using ethyl iodide and a base to yield the final product .

Chemical Reactions Analysis

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (ChemSpider ID: 771327)

  • Molecular Formula : C₁₉H₁₉ClO₃
  • Key Differences : Replaces the carboxylic acid group with an aldehyde (-CHO) and introduces an allyl group at position 3.
  • The allyl group may confer radical scavenging properties or serve as a synthetic handle for further modifications .

Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-73-2)

  • Molecular Formula : C₁₉H₁₈Cl₂O₄
  • Key Differences : The carboxylic acid is esterified to an allyl ester .
  • This compound could act as a prodrug, hydrolyzing to the active benzoic acid in vivo .

3-Chloro-4-ethoxy-5-fluorobenzoic Acid (CAS 1017778-72-1)

  • Molecular Formula : C₉H₈ClFO₃
  • Key Differences : Replaces the 4-chlorobenzyloxy group with a fluoro substituent at position 5 and an ethoxy at position 4.
  • Implications : Fluorine’s electronegativity may alter electronic distribution, affecting acidity (pKa) and binding interactions in medicinal applications .

Substituent Modifications

2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol (CAS 438454-64-9)

  • Molecular Formula: C₁₈H₂₀Cl₂NO₃
  • Key Differences: Substitutes the carboxylic acid with an ethanolamine group.
  • Implications : The addition of a polar amine group enhances water solubility, which could improve pharmacokinetic profiles in drug design .

(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid (CAS 849052-18-2)

  • Molecular Formula : C₁₄H₁₂BBrClO₃
  • Key Differences : Introduces a boronic acid group and bromo /methyl substituents.
  • Implications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry .

Structural Analog Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Potential Applications
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid C₁₆H₁₃Cl₂O₄ 343.18 Carboxylic acid, dual Cl, ethoxy Drug intermediates, agrochemicals
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₉H₁₉ClO₃ 330.81 Aldehyde, allyl Organic synthesis
Allyl ester analog (CAS 1706446-73-2) C₁₉H₁₈Cl₂O₄ 381.20 Allyl ester Prodrug development
3-Chloro-4-ethoxy-5-fluorobenzoic acid C₉H₈ClFO₃ 218.61 Fluoro, ethoxy Medicinal chemistry
2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol C₁₈H₂₀Cl₂NO₃ 376.26 Ethanolamine Solubility-enhanced drug candidates

Research Findings and Implications

  • Synthetic Utility : The allyl ester () and boronic acid () derivatives highlight the compound’s adaptability in cross-coupling and esterification reactions, critical for drug discovery .
  • Biological Relevance : The presence of halogen atoms (Cl, F) and benzyloxy groups is associated with enhanced binding to hydrophobic enzyme pockets, a feature exploited in antimicrobial or anticancer agents (inferred from structural analogs in and ).
  • Challenges: Limited data on the target compound’s physicochemical properties (e.g., solubility, logP) and biological activity necessitate further experimental validation.

Biological Activity

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

The compound is synthesized through a multi-step process starting from 3-chloro-4-hydroxybenzoic acid. The synthesis typically involves:

  • Etherification : The hydroxyl group of 3-chloro-4-hydroxybenzoic acid is reacted with 4-chlorobenzyl chloride in the presence of a base.
  • Ethoxylation : The resulting intermediate is then ethoxylated using ethyl iodide and a base to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes.

Anticancer Activity

Preliminary investigations have suggested that this compound may inhibit cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in cancer cell signaling pathways, potentially leading to apoptosis in affected cells .

The biological activity is primarily attributed to the compound's ability to bind with specific enzymes or receptors, altering their activity. For instance, it may inhibit protein tyrosine phosphatases (PTP), which are critical in regulating cellular processes such as growth and differentiation .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various biological assays:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Research has highlighted its role as an inhibitor of PTP1B, with IC50 values indicating effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties that enhance its biological activity:

Compound NameStructureBiological Activity
3-Chloro-4-(4-chlorobenzyl)oxybenzoic acidSimilar but lacks ethoxy groupModerate antimicrobial activity
4-Chlorobenzyl chlorideStarting materialNo significant biological activity

The presence of both chloro and ethoxy substituents in this compound enhances its reactivity and binding affinity compared to similar compounds.

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or etherification reactions. A common approach involves refluxing intermediates like 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous potassium carbonate (K₂CO₃) as a base catalyst. Key parameters for optimization include:

  • Catalyst loading : Excess K₂CO₃ (e.g., 50 mmol for 25 mmol substrate) ensures complete deprotonation of phenolic hydroxyl groups .
  • Reaction time : Extended reflux durations (6–12 hours) improve conversion rates, monitored via TLC or colorimetric changes .
  • Purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer: Critical techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro, ethoxy, benzyloxy groups) and aromatic proton environments. For example, benzyloxy protons resonate at δ 4.8–5.2 ppm .
  • Mass spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 398 for derivatives) and fragmentation patterns (e.g., O–CH₂ cleavage) validate the core structure .
  • IR spectroscopy : Absorption bands at 1700–1720 cm⁻¹ confirm the carboxylic acid moiety .

Q. How should researchers handle solubility and storage challenges for this compound?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or ethanol. Stock solutions (10 mM) in DMSO are stable at -20°C for 6 months .
  • Storage : Store desiccated at 4°C in amber vials to prevent hydrolysis of the benzyloxy group. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, ethoxy) influence antibacterial activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Chloro substituents : Enhance activity against gram-negative bacteria (e.g., Escherichia coli) by increasing lipophilicity and membrane penetration. For example, 4-chlorobenzyl derivatives show 97–100% inhibition at 100 µg/mL .
  • Ethoxy groups : Improve metabolic stability compared to methoxy analogs, reducing oxidative demethylation in vivo .
  • Benzyloxy position : Para-substitution on the benzyl ring maximizes steric compatibility with bacterial enzyme active sites .

Q. What mechanistic insights exist regarding its interaction with PPARα receptors?

Methodological Answer: In vitro assays demonstrate species-specific PPARα activation:

  • Human PPARα : Activated at low nanomolar concentrations (EC₅₀ = 16 nM) due to strong hydrogen bonding between the carboxylic acid group and receptor residues (e.g., Tyr314) .
  • Rodent PPARα : Requires micromolar concentrations (>10 µM) for activation, highlighting divergent ligand-binding domain conformations .
  • Experimental design : Use luciferase reporter assays in HEK293 cells transfected with human/mouse PPARα constructs to quantify activation .

Q. How can researchers resolve contradictions in bioactivity data across different bacterial strains?

Methodological Answer:

  • Strain-specific resistance : Gram-positive bacteria (e.g., Staphylococcus aureus) may exhibit efflux pump-mediated resistance, requiring combinatorial assays with pump inhibitors .
  • Disk diffusion vs. MIC assays : Validate activity using both methods. For example, derivatives inactive in disk diffusion may show MIC values ≤25 µg/mL due to diffusion limitations .
  • Molecular docking : Model interactions with bacterial targets (e.g., DNA gyrase) to rationalize efficacy gaps .

Q. What strategies improve in vitro-to-in vivo translation for pharmacological studies?

Methodological Answer:

  • Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Ethoxy groups reduce oxidation compared to methoxy analogs .
  • Formulation : Use PEGylated nanoparticles to enhance bioavailability, as the carboxylic acid group facilitates pH-dependent release in target tissues .
  • Toxicity screening : Evaluate hepatotoxicity via ALT/AST assays in primary hepatocytes, as chloro substituents may accumulate in hepatic tissue .

Q. How can advanced chromatographic methods address purity challenges in scaled-up synthesis?

Methodological Answer:

  • HPLC optimization : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 40–80% acetonitrile over 20 min) to resolve byproducts (e.g., dechlorinated derivatives) .
  • Chiral separation : For enantiomerically pure batches, employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • QC criteria : Purity >98% (by HPLC), residual solvent levels <500 ppm (ICH guidelines) .

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